
2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide
Description
2-(2-Methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:
- 2-Methoxyphenoxy group: A substituted phenoxy moiety with a methoxy group at the ortho position.
- 6-Methoxypyrimidin-4-yl group: A pyrimidine ring substituted with a methoxy group at position 6 and linked to the acetamide nitrogen at position 2.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-10-5-3-4-6-11(10)21-8-13(18)17-12-7-14(20-2)16-9-15-12/h3-7,9H,8H2,1-2H3,(H,15,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZABQXWMUASHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenol and 6-methoxypyrimidine-4-amine as the primary starting materials.
Formation of Intermediate: The 2-methoxyphenol is reacted with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride.
Coupling Reaction: The intermediate 2-(2-methoxyphenoxy)acetyl chloride is then reacted with 6-methoxypyrimidine-4-amine in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl derivatives.
Reduction: The acetamide group can be reduced to form corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Hydroxyl derivatives of the methoxy groups.
Reduction: Amine derivatives of the acetamide group.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving methoxyphenoxy and methoxypyrimidinyl groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors that are involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Heterocyclic Systems
The following table summarizes key structural analogs and their properties:
Key Observations:
Heterocyclic Core Influence: Pyrimidine vs. Thiadiazole: Pyrimidine-based analogs (e.g., target compound) may exhibit stronger hydrogen-bonding interactions compared to thiadiazole derivatives (e.g., 5k, 5m) due to the nitrogen-rich pyrimidine ring. This could enhance binding to biological targets like kinases or nucleic acids . Benzothiazole Derivatives: Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide () introduce trifluoromethyl groups, which improve metabolic stability and membrane permeability compared to non-fluorinated analogs .
Substituent Effects: Thioether Groups: Thiadiazole derivatives with methylthio (5k) or benzylthio (5m) groups show variable yields (72–85%), with benzylthio substitution offering higher synthetic efficiency .
Pharmacological Activity of Related Acetamides
While direct data for the target compound are lacking, structurally related acetamides demonstrate diverse bioactivities:
- Anti-Cancer Activity : Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () exhibit significant cytotoxicity against cancer cell lines (e.g., HCT-1, MCF-7) via inhibition of proliferation pathways .
Biological Activity
2-(2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide, identified by its CAS number 1396580-45-2, is an organic compound with significant potential in various biological applications. Its unique structural features, including methoxyphenoxy and methoxypyrimidinyl groups, suggest a diverse range of biological activities that warrant thorough investigation.
- Molecular Formula : C₁₄H₁₅N₃O₄
- Molecular Weight : 289.2866 g/mol
- Structure : The compound consists of an acetamide backbone linked to a methoxyphenoxy group and a methoxypyrimidinyl moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Potential mechanisms include:
- Modulation of Enzymatic Activity : The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways related to inflammation and cancer.
- Receptor Interaction : It could bind to specific receptors, modulating cellular responses such as proliferation and apoptosis.
Biological Activities
Research into the biological activities of this compound has highlighted several promising areas:
Anti-inflammatory Properties
Studies have indicated that compounds with similar structural motifs exhibit anti-inflammatory effects. The methoxy groups may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. Its structural similarity to known anticancer agents indicates potential activity against various cancer cell lines, possibly through the induction of apoptosis or inhibition of tumor growth.
Antimicrobial Effects
Some studies have reported antimicrobial activity associated with compounds containing pyrimidine and phenoxy groups. This suggests that this compound may also exhibit similar effects against bacterial or fungal pathogens.
Research Findings and Case Studies
Several research studies have been conducted to explore the biological activities of this compound:
- In Vitro Studies : Laboratory tests on cell lines have shown that the compound can inhibit cell proliferation in certain cancer types, suggesting its potential as a therapeutic agent.
- Animal Models : In vivo studies are needed to evaluate the efficacy and safety profile of the compound in living organisms, particularly focusing on its anti-inflammatory and anticancer properties.
- Comparative Analysis : When compared to structurally similar compounds, this compound exhibited enhanced biological activity, indicating its unique efficacy.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.